molecular formula C12H6Cl2IO+ B12797248 3,7-Dichloropheniodoxin-5-ium ion CAS No. 46711-09-5

3,7-Dichloropheniodoxin-5-ium ion

Katalognummer: B12797248
CAS-Nummer: 46711-09-5
Molekulargewicht: 363.98 g/mol
InChI-Schlüssel: WNCPBJRXRNRJEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dichloropheniodoxin-5-ium ion is a chemical compound with the molecular formula C12H6Cl2IO. It is known for its unique structure, which includes two chlorine atoms and an iodine atom attached to a pheniodoxin ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloropheniodoxin-5-ium ion typically involves the chlorination of pheniodoxin followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper attachment of chlorine and iodine atoms to the pheniodoxin ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and iodination processes. These processes are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dichloropheniodoxin-5-ium ion undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state compounds, while substitution reactions can yield a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3,7-Dichloropheniodoxin-5-ium ion has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3,7-Dichloropheniodoxin-5-ium ion involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,7-Dichloropheniodoxin-5-ium ion include:

Uniqueness

This compound is unique due to its specific combination of chlorine and iodine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

46711-09-5

Molekularformel

C12H6Cl2IO+

Molekulargewicht

363.98 g/mol

IUPAC-Name

5,13-dichloro-2-iodonia-9-oxatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C12H6Cl2IO/c13-7-1-3-11-9(5-7)15-10-6-8(14)2-4-12(10)16-11/h1-6H/q+1

InChI-Schlüssel

WNCPBJRXRNRJEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)[I+]C3=C(O2)C=CC(=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.